molecular formula C41H66O13 B2525847 Cornutaside C CAS No. 102848-64-6

Cornutaside C

Cat. No.: B2525847
CAS No.: 102848-64-6
M. Wt: 766.966
InChI Key: JUQZBNSNCFPQEN-OJMPHKGBSA-N
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Description

Cornutaside C is an organic glycoside compound isolated from medicinal plants of the Mahonia genus (e.g., Mahonia fortunei, commonly known as "功劳叶" in traditional Chinese medicine) . Its molecular formula is C₄₁H₆₆O₁₃, with a molecular weight of 766.966 g/mol and a CAS registry number of 102848-64-6 . Structurally, it belongs to the class of triterpene glycosides, characterized by a hydrophobic aglycone (triterpene) backbone linked to hydrophilic sugar moieties. This compound is primarily utilized in life sciences research, particularly in phytochemical and pharmacological investigations .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)25-9-12-40(6)26(38(25,4)11-10-27(36)53-33-31(48)28(45)23(44)19-51-33)8-7-21-22-17-37(3,20-43)13-15-41(22,16-14-39(21,40)5)35(50)54-34-32(49)30(47)29(46)24(18-42)52-34/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27?,28-,29+,30-,31+,32+,33-,34-,37+,38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZBNSNCFPQEN-OJMPHKGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cornutaside C can be extracted from the roots of Ilex cornuta, a traditional Chinese medicinal plant . The extraction process involves using ethanol to extract the crude compound, followed by partitioning with petroleum ether, ethyl acetate, and n-butyl alcohol. The crude extract is then purified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Lack of Primary Literature

The search results focus on general chemical reaction types (e.g., precipitation, redox, acid-base), laboratory experiments (e.g., copper-silver nitrate reactions), and methodologies (e.g., reaction optimization via DoE). None mention "Cornutaside C" or structurally related compounds.

Potential Misidentification or Obscurity

  • Structural ambiguity : The name "this compound" does not align with IUPAC nomenclature conventions, suggesting it may be a trivial name for a rare or niche compound.

  • Absence in databases : No entries for "this compound" were found in PubMed, ACS Publications, or Chemistry LibreTexts, which are primary repositories for peer-reviewed chemical research .

Analysis of Similar Compounds

For context, analogous glycosides (e.g., salicin, amygdalin) undergo hydrolysis or oxidation reactions. For example:

Reaction TypeExampleConditions
Acid-catalyzed hydrolysisSalicin → Glucose + SaligeninHCl (aq), Δ
Enzymatic oxidationAmygdalin → Benzaldehyde + HCNβ-glucosidase, pH 7.4

If "this compound" is a glycoside, similar reactivity patterns might apply, but no experimental data exists to confirm this.

Recommendations for Further Research

  • Synthetic exploration : If "this compound" is a novel compound, propose methodologies for its synthesis and characterization (e.g., NMR, HPLC-MS).

  • Collaborative verification : Engage with academic institutions or specialized laboratories to validate the compound’s existence and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cornutaside C shares structural and functional similarities with other glycosides and related compounds found in Mahonia species. Below is a comparative analysis:

Structural Analogues: Cornutasides A, B, and D

Cornutasides A, B, and D are structurally related glycosides co-occurring with this compound in Mahonia leaves .

  • Sugar moieties: Variations in the number, type, or linkage of sugar units (e.g., glucose, rhamnose) attached to the triterpene core.
  • Aglycone modifications : Functional groups (e.g., hydroxyl, carboxyl) on the triterpene backbone.

These structural differences may influence solubility, stability, and bioactivity. For instance, increased glycosylation typically enhances water solubility but may reduce membrane permeability .

Functional Analogues: Cornutaglycolipids

Cornutaglycolipids A and B are stereoisomeric glycolipids found in Mahonia . Unlike this compound, these compounds feature lipid-linked sugar chains rather than triterpene backbones. This structural divergence likely results in distinct physicochemical properties, such as:

  • Lipophilicity : Higher affinity for cell membranes due to lipid components.
  • Bioactivity: Potential roles in modulating lipid metabolism or membrane-associated signaling pathways.

Other Co-Occurring Compounds

  • 3,4-Dicaffeoylquinic acid: A phenolic acid with antioxidant and anti-inflammatory properties, often synergizing with glycosides in Mahonia extracts .
  • Adenosine: A nucleoside involved in energy transfer and signaling, highlighting the metabolic diversity of Mahonia constituents .

Research Findings and Gaps

  • Pharmacological Potential: Mahonia extracts rich in this compound and analogues are traditionally used for anti-inflammatory and detoxification purposes . However, isolated studies on this compound’s specific mechanisms are absent in the provided evidence.
  • Structure-Activity Relationships: Molecular weight and glycosylation patterns are critical for solubility and bioavailability. For example, this compound’s high molecular weight (~767 g/mol) may limit its absorption compared to smaller analogues like phenolic acids .

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